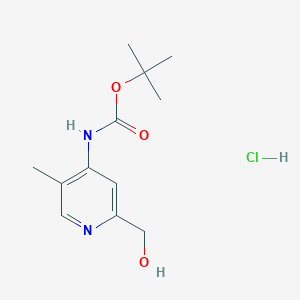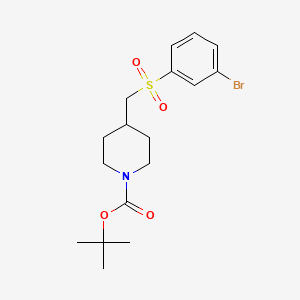![molecular formula C12H11F3N4O B13713140 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: Pyrazole derivative and trifluoromethyl iodide.
- Conditions: Base (e.g., potassium carbonate) in acetonitrile.
- Product: Trifluoromethyl-substituted pyrazole.
Step 3: Formation of Pyridine Ring
- Reactants: Trifluoromethyl-substituted pyrazole and 2-chloropyridine.
- Conditions: Palladium-catalyzed cross-coupling reaction.
- Product: Pyridine-substituted pyrazole.
Step 4: Formation of Oxime Group
- Reactants: Pyridine-substituted pyrazole and hydroxylamine hydrochloride.
- Conditions: Base (e.g., sodium acetate) in ethanol.
- Product: 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the pyridine ring. The final step involves the formation of the oxime group.
-
Step 1: Synthesis of Pyrazole Ring
- Reactants: Hydrazine hydrate and an appropriate β-diketone.
- Conditions: Reflux in ethanol.
- Product: Pyrazole derivative.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime undergoes various chemical reactions, including:
-
Oxidation: : The oxime group can be oxidized to form nitrile oxides.
- Reagents: Oxidizing agents like hydrogen peroxide or peracids.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The oxime group can be reduced to form amines.
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperatures.
-
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Base (e.g., sodium hydride) in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone: Lacks the oxime group but shares the core structure.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of the oxime group.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone hydrazone: Contains a hydrazone group instead of the oxime group.
Uniqueness
The presence of the oxime group in 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11F3N4O |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
(NZ)-N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H11F3N4O/c1-7(18-20)10-6-17-19(8(10)2)11-4-3-9(5-16-11)12(13,14)15/h3-6,20H,1-2H3/b18-7- |
InChI Key |
BCPJIJAWQBVCDI-WSVATBPTSA-N |
Isomeric SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)/C(=N\O)/C |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


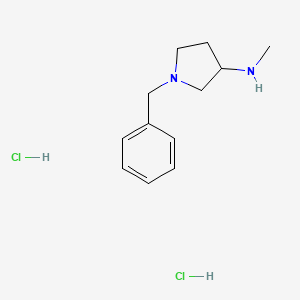

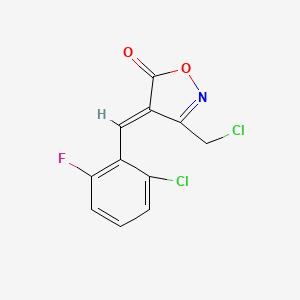
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
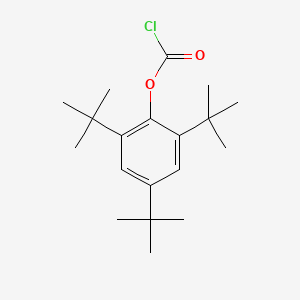
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
